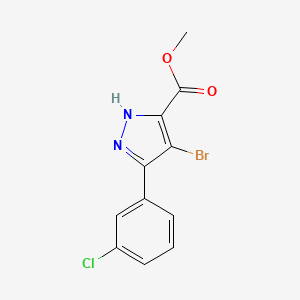

methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

CAS No.: 1319143-37-7

Cat. No.: VC2809648

Molecular Formula: C11H8BrClN2O2

Molecular Weight: 315.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1319143-37-7 |

|---|---|

| Molecular Formula | C11H8BrClN2O2 |

| Molecular Weight | 315.55 g/mol |

| IUPAC Name | methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H8BrClN2O2/c1-17-11(16)10-8(12)9(14-15-10)6-3-2-4-7(13)5-6/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | SUTFCVNVKHYXER-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Cl)Br |

| Canonical SMILES | COC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Cl)Br |

Introduction

Chemical Structure and Identification

Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is an organic compound with a complex heterocyclic structure. It features a pyrazole core with specific substituents at multiple positions. The compound is formally identified by CAS number 1319143-37-7 and has a molecular formula of C11H8BrClN2O2. The molecular weight of this compound is 315.55 g/mol, reflecting its relatively complex structure with multiple functional groups.

The structure consists of a pyrazole ring (a five-membered heterocycle containing two adjacent nitrogen atoms) with four key substituents: a bromine atom at position 4, a 3-chlorophenyl group at position 3, a hydrogen atom at the N1 position (making it a 1H-pyrazole), and a methyl carboxylate (methoxycarbonyl) group at position 5. The structural arrangement of these substituents contributes significantly to the compound's physical, chemical, and potential biological properties.

The compound can be represented by several chemical identifiers, including its IUPAC name (methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate), standard InChI notation (InChI=1S/C11H8BrClN2O2/c1-17-11(16)10-8(12)9(14-15-10)6-3-2-4-7(13)5-6/h2-5H,1H3,(H,14,15)), and SMILES notation (COC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Cl)Br).

Structural Characteristics

The structural features of methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate deserve detailed examination as they determine its chemical behavior:

-

The pyrazole core provides a stable heterocyclic foundation with aromatic character.

-

The bromine at position 4 serves as a potential site for further functionalization through cross-coupling reactions.

-

The 3-chlorophenyl group at position 3 adds steric bulk and lipophilicity to the molecule.

-

The methyl carboxylate group at position 5 provides an ester functionality that can undergo various transformations.

-

The NH at position 1 can participate in hydrogen bonding and may be a site for further substitution.

These structural elements collectively influence the compound's reactivity, stability, and potential biological interactions.

Physical and Chemical Properties

Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate exhibits distinctive physical and chemical properties influenced by its molecular structure. While comprehensive experimental data specific to this compound is limited in the provided search results, its properties can be inferred from its structure and comparison with similar compounds.

Physical Properties

Based on its molecular structure, methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is expected to be a crystalline solid at room temperature. The presence of halogen atoms (bromine and chlorine) contributes to its molecular weight and likely influences its melting point, which would be expected to be relatively high due to the compound's rigid structure and potential for intermolecular interactions.

The solubility profile of this compound is primarily influenced by its functional groups. The presence of both polar (ester, pyrazole NH) and nonpolar (halogenated aromatic) moieties suggests moderate solubility in organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in water. The ester group and pyrazole nitrogen may confer some solubility in polar aprotic solvents.

Chemical Reactivity

The chemical reactivity of methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is determined by its functional groups:

-

The bromine at position 4 is a key reactive site, particularly for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, making it valuable for structural elaboration.

-

The methyl ester group can undergo typical ester transformations including hydrolysis, transesterification, reduction, and amidation.

-

The pyrazole NH can participate in N-alkylation or N-arylation reactions.

-

The chlorine atom on the phenyl ring provides another site for potential functionalization, though it would be less reactive than the bromine on the pyrazole ring.

These reactive sites make the compound a versatile intermediate for synthesizing more complex structures with potential applications in medicinal chemistry.

Comparative Analysis

Table 1: Comparison of Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate with Related Compounds

| Property | Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | Similar Pyrazole Derivatives |

|---|---|---|

| Molecular Weight | 315.55 g/mol | Varies based on substituents |

| Halogen Substitution | Br at pyrazole C4, Cl at phenyl C3 | Different patterns affect reactivity and biological activity |

| Carboxylate Group | Methyl ester at pyrazole C5 | Various ester or carboxylic acid derivatives possible |

| Biological Activity | Potential anti-inflammatory, analgesic properties (based on similar structures) | Activity varies with substitution pattern |

| Synthetic Utility | Versatile intermediate for further functionalization | Depends on reactive sites present |

The presence of chlorine instead of fluorine in this compound may significantly alter its biological activity due to differences in electronic effects, bond strength, and steric properties. This substitution pattern contributes to the compound's unique profile compared to related pyrazole derivatives.

Synthesis Methods

Although the search results don't provide specific synthesis methods for methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate, potential synthetic routes can be inferred from synthesis methods for related pyrazole compounds.

General Synthetic Approaches

The synthesis of substituted pyrazoles typically involves one of several established pathways:

-

Cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents

-

Reaction of hydrazines with α,β-unsaturated carbonyl compounds

-

1,3-Dipolar cycloadditions of diazo compounds with alkynes or alkenes

For brominated pyrazoles specifically, synthesis often involves either incorporation of the bromine during the initial pyrazole formation or post-cyclization bromination of an existing pyrazole ring.

Key Reaction Conditions

From the synthesis of related pyrazole compounds, several important reaction parameters can be identified:

-

Temperature control is often critical, with reactions typically conducted between 50-90°C

-

Choice of solvent affects reaction efficiency, with polar solvents often preferred

-

Bromination reactions may use various brominating agents (NBS, molecular bromine, etc.)

-

Catalysts may be required for certain transformations, particularly for coupling reactions

-

Purification typically involves extraction, crystallization, or chromatography

The synthesis of related pyrazole compounds suggests that mild reaction conditions can yield good results, with yields typically in the range of 70-85% .

Applications and Biological Activities

Chemical Intermediate Value

Beyond its potential direct biological applications, methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate serves as a valuable chemical intermediate. The bromine at the 4-position of the pyrazole ring provides a reactive site for further functionalization through various cross-coupling reactions, making this compound a potential building block for more complex molecules.

The methyl ester functionality offers another point for derivatization, allowing for conversion to other functional groups such as amides, acids, or alcohols. This versatility makes the compound particularly useful in medicinal chemistry programs, where exploration of structure-activity relationships often requires the synthesis of multiple analogs.

Structure-Activity Relationships

Although specific biological data for methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is limited in the provided search results, general structure-activity relationships for pyrazole derivatives suggest several factors that may influence its biological properties:

These factors collectively contribute to the compound's potential utility in pharmaceutical research and development.

Analytical Characterization

Proper characterization of methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is essential for confirming its identity and purity for research applications. While specific analytical data is limited in the provided search results, standard analytical techniques for similar compounds can be discussed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative for characterizing this compound. The 1H NMR spectrum would show distinctive signals for:

-

The methyl ester protons (singlet, approximately 3.8-4.0 ppm)

-

The pyrazole NH proton (broad singlet, typically downfield)

-

The aromatic protons of the 3-chlorophenyl group (complex pattern in the aromatic region)

13C NMR would reveal the carbon framework, with characteristic signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the aromatic carbons.

Infrared (IR) spectroscopy would show characteristic absorptions for the ester carbonyl (approximately 1700-1730 cm-1), the pyrazole NH, and the aromatic C=C stretching vibrations.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features, with expected fragments corresponding to loss of the methyl ester group and cleavage patterns typical for halogenated aromatics.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate. The compound's retention behavior would be influenced by its moderate polarity from the ester group and the pyrazole NH, balanced against the lipophilicity contributed by the halogenated aromatic portions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume